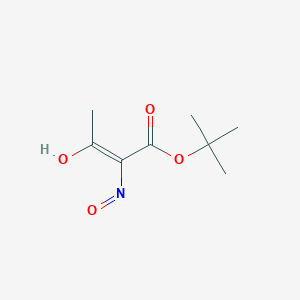
tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate typically involves the reaction of tert-butyl acetoacetate with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and acetic acid, which facilitates the nitrosation of the acetoacetate derivative. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various tert-butyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its nitroso group, which can participate in various biochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate involves its functional groups:
Nitroso Group: Can participate in redox reactions, potentially interacting with biological molecules and altering their function.
Hydroxy Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Ester Group: Can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (E)-3-hydroxy-2-nitrobut-2-enoate: Similar structure but with a nitro group instead of a nitroso group.
Tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate: Similar structure but with an amino group instead of a nitroso group.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
tert-butyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5- |
Clé InChI |
VQEIZROURYGRDI-WAYWQWQTSA-N |
SMILES isomérique |
C/C(=C(\C(=O)OC(C)(C)C)/N=O)/O |
SMILES canonique |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
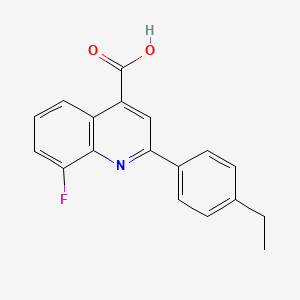
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
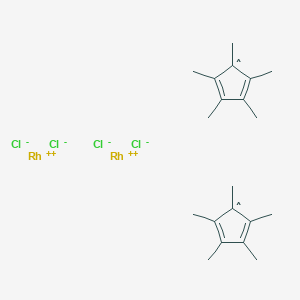
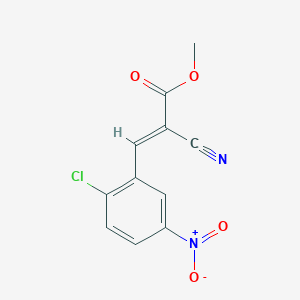
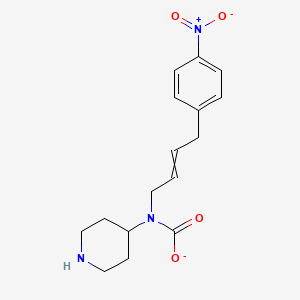
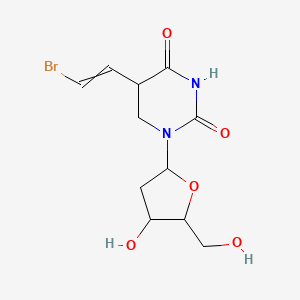
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![Sodium;4-ethyl-2-(4-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B14798432.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
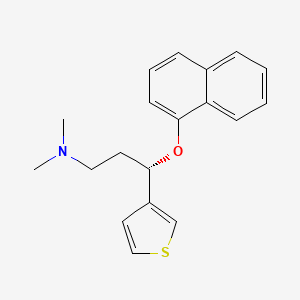
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
